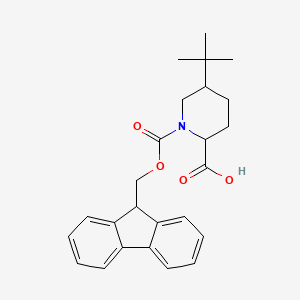
5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in organic synthesis, particularly in the field of peptide chemistry, where it is used as a building block for the synthesis of various peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the tert-butyl group and the Fmoc protecting group. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are widely used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid is unique due to the combination of the tert-butyl and Fmoc groups, which provide both steric hindrance and a removable protecting group. This combination allows for greater control over the synthesis and modification of peptides and other complex molecules.
Propiedades
IUPAC Name |
5-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)16-12-13-22(23(27)28)26(14-16)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQPFUTUWZQBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)
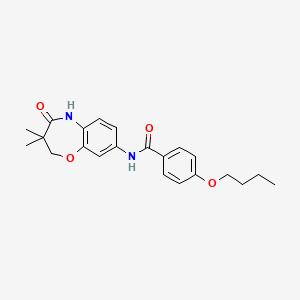
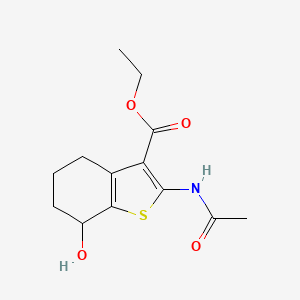
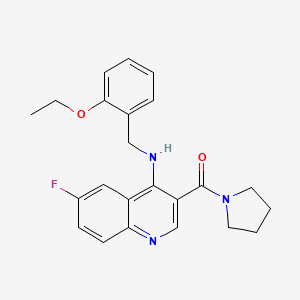
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)
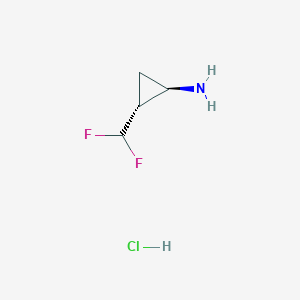
![3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603459.png)
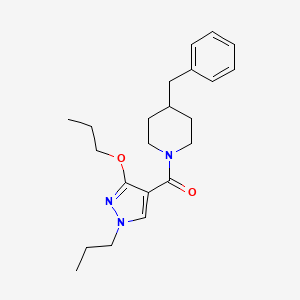
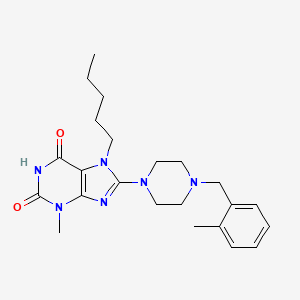
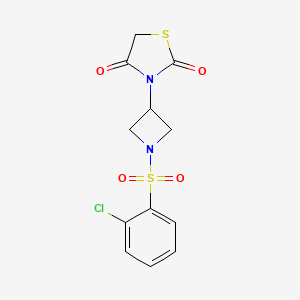
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)
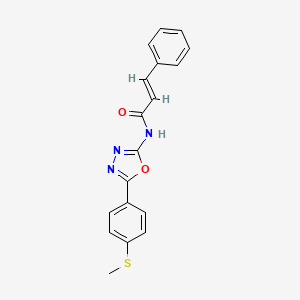
![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)
